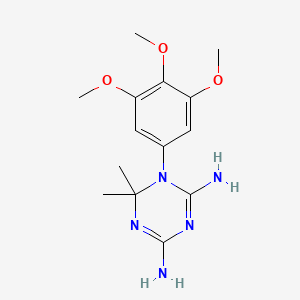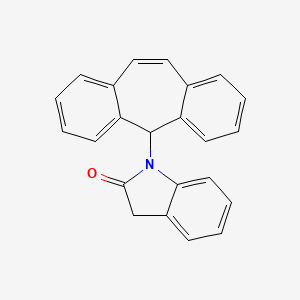
1-(5H-Dibenzo(a,d)cyclohepten-5-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5H-Dibenzo(a,d)cyclohepten-5-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound known for its unique chemical structure and properties. It is a derivative of dibenzo(a,d)cycloheptene and indolone, which are both significant in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Dibenzo(a,d)cyclohepten-5-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method starts with the preparation of dibenzo(a,d)cyclohepten-5-one, which is then reacted with indole derivatives under specific conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5H-Dibenzo(a,d)cyclohepten-5-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1-(5H-Dibenzo(a,d)cyclohepten-5-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(5H-Dibenzo(a,d)cyclohepten-5-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(5H-Dibenzo(a,d)cyclohepten-5-yl)-1,3-dihydro-2H-indol-2-one include:
- 5H-Dibenzo(a,d)cyclohepten-5-one
- 5H-Dibenzo(a,d)cyclohepten-5-one oxime
- Bis(5H-dibenzo(a,d)cyclohepten-5-yl)amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the dibenzo(a,d)cycloheptene and indolone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
68101-64-4 |
|---|---|
Fórmula molecular |
C23H17NO |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-3H-indol-2-one |
InChI |
InChI=1S/C23H17NO/c25-22-15-18-9-3-6-12-21(18)24(22)23-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)23/h1-14,23H,15H2 |
Clave InChI |
QHOCZUNEVBFWBF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C1=O)C3C4=CC=CC=C4C=CC5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


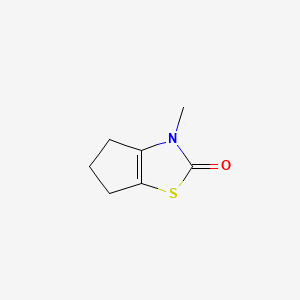

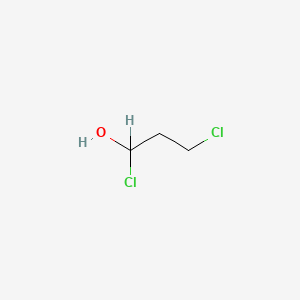
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)

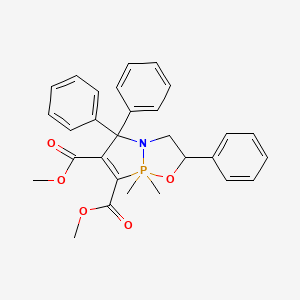
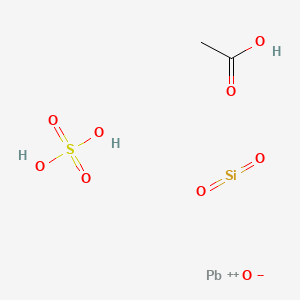
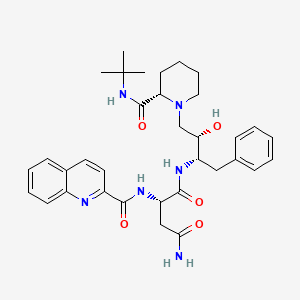
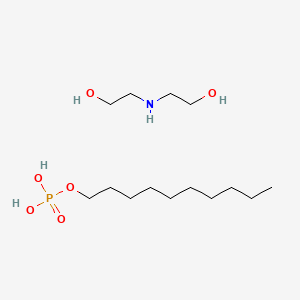
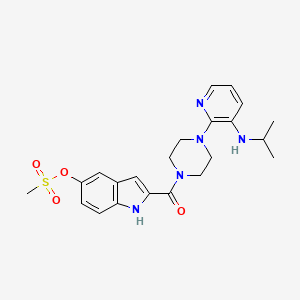

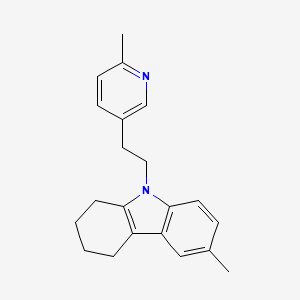
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
